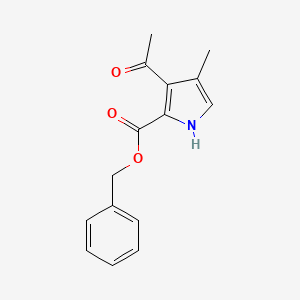
1,2-Di(2-naphthyl)-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Di(2-naphthyl)-1,2-ethanediamine is an organic compound characterized by the presence of two naphthyl groups attached to an ethanediamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di(2-naphthyl)-1,2-ethanediamine typically involves the reaction of 2-naphthylamine with ethylenediamine under specific conditions. One common method involves the use of a coupling reaction where 2-naphthylamine is reacted with ethylenediamine in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent such as toluene at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Di(2-naphthyl)-1,2-ethanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amine derivatives.
Substitution: The naphthyl groups can undergo electrophilic substitution reactions with reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated naphthyl derivatives.
Applications De Recherche Scientifique
1,2-Di(2-naphthyl)-1,2-ethanediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe due to its photoluminescent properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable colored compounds.
Mécanisme D'action
The mechanism of action of 1,2-Di(2-naphthyl)-1,2-ethanediamine involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function.
Pathways Involved: The interaction with molecular targets can trigger signaling pathways that result in specific biological effects, such as changes in gene expression or cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Di(2-naphthyl)ethylene: Similar in structure but lacks the amine groups, leading to different chemical reactivity and applications.
1,2-Di(2-naphthyl)propane: Contains a propane backbone instead of ethanediamine, resulting in different physical and chemical properties.
Uniqueness
1,2-Di(2-naphthyl)-1,2-ethanediamine is unique due to the presence of both naphthyl and amine groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C22H20N2 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
1,2-dinaphthalen-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C22H20N2/c23-21(19-11-9-15-5-1-3-7-17(15)13-19)22(24)20-12-10-16-6-2-4-8-18(16)14-20/h1-14,21-22H,23-24H2 |
Clé InChI |
FAHMSYSXFWQYOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(C(C3=CC4=CC=CC=C4C=C3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B12068068.png)









![2-[4-(3-Methylphenyl)phenyl]ethan-1-amine](/img/structure/B12068155.png)


